

Tenoxicam-D3: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tenoxicam-D3**

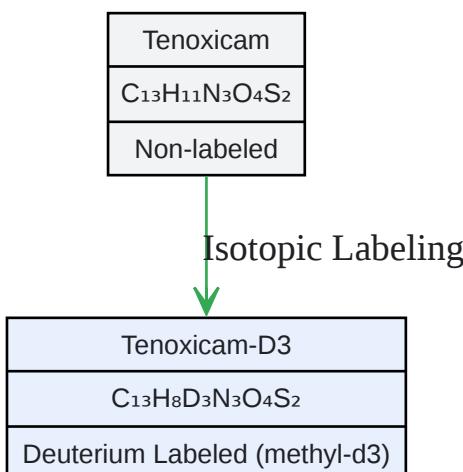
Cat. No.: **B12059140**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Tenoxicam-D3**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document details its chemical structure, isotopic labeling, and serves as a resource for its application in research and drug development, particularly in bioanalytical and pharmacokinetic studies.

Chemical Structure and Isotopic Labeling


Tenoxicam-D3 is a stable isotope-labeled version of Tenoxicam, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This specific labeling results in the chemical name: 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide. The incorporation of deuterium increases the molecular weight of the compound by three atomic mass units compared to its non-labeled counterpart, a critical feature for its use as an internal standard in mass spectrometry-based assays.

The chemical structures of Tenoxicam and **Tenoxicam-D3** are illustrated below:

Table 1: Chemical Properties of Tenoxicam and **Tenoxicam-D3**

Property	Tenoxicam	Tenoxicam-D3
Chemical Name	4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide	4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide
Molecular Formula	C ₁₃ H ₁₁ N ₃ O ₄ S ₂	C ₁₃ H ₈ D ₃ N ₃ O ₄ S ₂
Molecular Weight	337.37 g/mol	340.40 g/mol
Isotopic Labeling	None	Deuterium (D) on the N-methyl group

Below is a diagram illustrating the relationship between Tenoxicam and its deuterated form, **Tenoxicam-D3**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between Tenoxicam and its deuterated analog, **Tenoxicam-D3**.

Synthesis and Characterization

The synthesis of **Tenoxicam-D3** involves the incorporation of a deuterated methyl group. While specific, detailed proprietary synthesis protocols are not publicly available, the general synthesis of Tenoxicam provides a basis for understanding the process. The key step is the

introduction of the methyl-d3 group, which can be achieved by using a deuterated methylating agent, such as iodomethane-d3 or dimethyl-d3 sulfate, in the appropriate synthesis step.

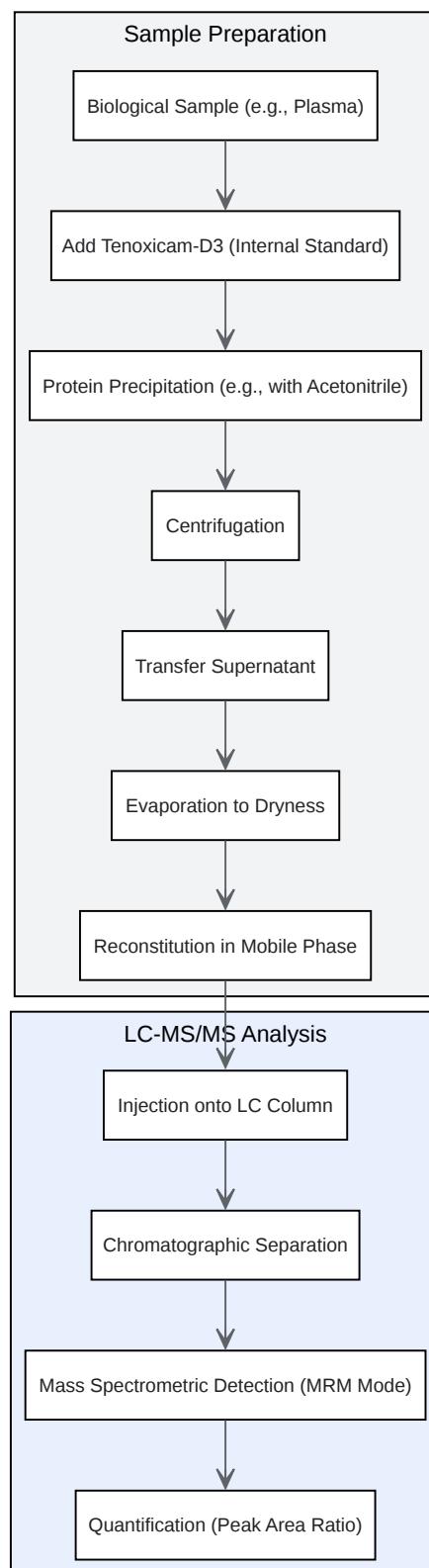
General Synthetic Approach (Hypothetical):

A plausible synthetic route would involve the reaction of a precursor molecule, lacking the N-methyl group, with a deuterated methylating agent. For instance, a precursor such as 4-hydroxy-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide could be reacted with iodomethane-d3 in the presence of a suitable base to yield **Tenoxicam-D3**.

Characterization:

The successful synthesis and purity of **Tenoxicam-D3** are confirmed using various analytical techniques:

- Mass Spectrometry (MS): This is a crucial technique for confirming the incorporation of deuterium. The mass spectrum of **Tenoxicam-D3** will show a molecular ion peak (or a protonated/adducted molecule in techniques like ESI-MS) that is 3 m/z units higher than that of unlabeled Tenoxicam. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, where fragments containing the methyl-d3 group will also exhibit a corresponding mass shift.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum of **Tenoxicam-D3** will be nearly identical to that of Tenoxicam, with the notable absence of the singlet corresponding to the N-methyl protons. The integration of the remaining proton signals will be consistent with the rest of the molecule.
 - ^{13}C NMR: The carbon-13 NMR spectrum will show a characteristic triplet for the carbon of the CD_3 group due to coupling with deuterium (which has a spin of 1). The chemical shift of this carbon will be slightly different from the CH_3 group in Tenoxicam.
 - ^2H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the methyl-d3 group, confirming the location of the label.


Table 2: Expected Analytical Data for **Tenoxicam-D3**

Analytical Technique	Expected Observation
Mass Spectrometry	Molecular ion peak shifted by +3 m/z compared to Tenoxicam.
¹ H NMR	Absence of the N-methyl proton signal.
¹³ C NMR	Triplet signal for the CD ₃ carbon.
Isotopic Purity	Typically >98% as determined by MS.

Experimental Protocols: Application in Bioanalysis

Tenoxicam-D3 is primarily used as an internal standard (IS) in the quantitative analysis of Tenoxicam in biological matrices such as plasma, serum, and urine, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.

Workflow for a Validated LC-MS/MS Method for Tenoxicam Quantification:

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the quantification of Tenoxicam in biological samples using **Tenoxicam-D3** as an internal standard.

Detailed Methodological Considerations (Hypothetical Validated Method):

- Sample Preparation:

- To a 100 μ L aliquot of the biological sample (e.g., human plasma), add 10 μ L of **Tenoxicam-D3** internal standard working solution (e.g., 1 μ g/mL in methanol).
- Vortex mix for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

- LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
 - Tenoxicam: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific fragments to be determined during method development).
 - **Tenoxicam-D3**: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (corresponding shifted fragments).
- Quantification:
 - The concentration of Tenoxicam in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Tenoxicam.

Conclusion

Tenoxicam-D3 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-defined chemical structure with stable isotopic labeling on the methyl group allows for its effective use as an internal standard in sensitive and specific bioanalytical methods. The detailed understanding of its properties and the application of robust experimental protocols, such as the LC-MS/MS method outlined, are crucial for generating high-quality, reliable data in preclinical and clinical studies involving Tenoxicam. This guide provides the foundational knowledge required for the effective implementation of **Tenoxicam-D3** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchtrends.net [researchtrends.net]

- To cite this document: BenchChem. [Tenoxicam-D3: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12059140#tenoxicam-d3-chemical-structure-and-isotopic-labeling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com